REACTION_SMILES
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[CH3:16][O:17][S:18]([O:19][CH3:20])(=[O:21])=[O:22].[CH3:23][C:24](=[O:25])[CH2:26][CH3:27].[Na+:10].[Na+:11].[O-:12][C:13](=[O:14])[O-:15].[OH:1][c:2]1[cH:3][c:4]([C:7](=[O:8])[OH:9])[s:5][cH:6]1>>[OH:1][c:2]1[cH:3][c:4]([C:7](=[O:8])[O:9][CH3:13])[s:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(O)cs1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(O)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |